molecular formula C26H41N3O2 B12625138 2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone

2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone

Cat. No.: B12625138
M. Wt: 427.6 g/mol
InChI Key: QMTLNFNTCKJVJE-UHFFFAOYSA-N
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Description

2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxyoctahydroisoquinoline moiety, and a piperidinyl ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the isoquinoline ring, the introduction of the diethylamino group, and the attachment of the piperidinyl ethanone group. Common reagents used in these reactions include diethylamine, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-1-(piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H41N3O2

Molecular Weight

427.6 g/mol

IUPAC Name

2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C26H41N3O2/c1-3-27(4-2)22-13-11-21(12-14-22)25-23-10-6-7-15-26(23,31)16-19-29(25)20-24(30)28-17-8-5-9-18-28/h11-14,23,25,31H,3-10,15-20H2,1-2H3

InChI Key

QMTLNFNTCKJVJE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3CCCCC3(CCN2CC(=O)N4CCCCC4)O

Origin of Product

United States

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